molecular formula C27H25N5 B3825827 N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine

N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine

Cat. No.: B3825827
M. Wt: 419.5 g/mol
InChI Key: VUJMMHAXKIRLOG-UHFFFAOYSA-N
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Description

“N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound features two pyrazole rings and a biphenyl moiety, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine” can be achieved through a multi-step process involving the formation of pyrazole rings and subsequent functionalization. A possible synthetic route is as follows:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Biphenyl Formation: The biphenyl moiety can be introduced through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Methylation and Amination: The final step involves the methylation of the pyrazole ring followed by amination to introduce the ethanamine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the pyrazole rings or the biphenyl moiety.

    Reduction: Reduction reactions could target the nitrogen atoms in the pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrazole rings or biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield hydroxylated derivatives, while reduction might produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, anti-cancer, and antimicrobial properties, making this compound a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it may interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of “N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine” would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The biphenyl moiety may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(4-phenylphenyl)-1H-pyrazole: A similar compound with one pyrazole ring and a biphenyl moiety.

    1-(4-Phenylpyrazol-4-yl)-2-phenylethanamine: A compound with a similar ethanamine group and pyrazole ring.

Uniqueness

“N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine” is unique due to the presence of two pyrazole rings and a biphenyl moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5/c1-20(25-18-30-32(19-25)26-10-6-3-7-11-26)28-16-24-17-29-31-27(24)23-14-12-22(13-15-23)21-8-4-2-5-9-21/h2-15,17-20,28H,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJMMHAXKIRLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=CC=C2)NCC3=C(NN=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine
Reactant of Route 2
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine
Reactant of Route 3
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine
Reactant of Route 5
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine

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